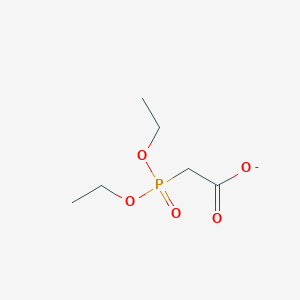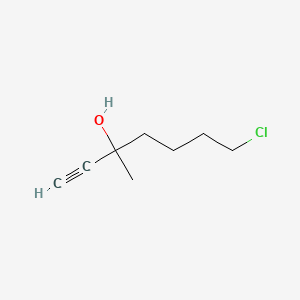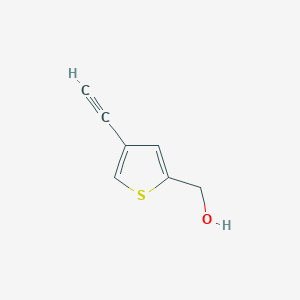
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the picolinonitrile core, followed by the introduction of the ethyl chain and the imidazole group. Common reagents used in these reactions include nitriles, alkyl halides, and imidazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a ligand for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-dimethyl-2-[2-(1-(11)C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine: A radiolabeled compound used in PET imaging studies.
4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f][1,2,4]triazine: A ligand for evaluating phosphodiesterase 2A inhibitors.
Uniqueness
6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C18H16N4 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
6-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H16N4/c1-22-13-17(14-6-3-2-4-7-14)21-18(22)11-10-15-8-5-9-16(12-19)20-15/h2-9,13H,10-11H2,1H3 |
Clé InChI |
ZBDLINQVYWEFMG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1CCC2=NC(=CC=C2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)



